Structural and Physicochemical Profiling of Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2: A Technical Whitepaper
Structural and Physicochemical Profiling of Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2: A Technical Whitepaper
Executive Summary & Core Rationale
In the landscape of neuropharmacology and peptide drug design, Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2 represents a highly specialized, lipophilically modified tetrapeptide prodrug analog. The core sequence of this molecule—Pro-Leu-Gly-NH2—is identical to Melanocyte-stimulating hormone release-inhibiting factor (MIF-1), an endogenous neuropeptide known to cross the blood-brain barrier (BBB) and act as a positive allosteric modulator of dopamine D2 and D4 receptors 1.
As a Senior Application Scientist, I approach this molecule not just as a static chemical formula, but as a dynamic biochemical tool. The addition of a Carboxybenzyl (Cbz) protected racemic Alanine (DL-Ala) to the N-terminus is a deliberate structural modification. It serves to increase the lipophilicity of the molecule for enhanced BBB penetration, while the use of racemic (DL) amino acids allows researchers to conduct high-throughput structure-activity relationship (SAR) screening across multiple diastereomers simultaneously 2.
Molecular Architecture & Stereochemical Dynamics
The physicochemical behavior of this peptide is dictated by its constituent building blocks. The presence of three racemic amino acids (DL-Ala, DL-Pro, DL-Leu) introduces three chiral centers. According to stereochemical principles ( 2n ), this synthesis yields a complex mixture of 8 distinct diastereomers .
Quantitative Mass and Structural Breakdown
Table 1: Physicochemical contributions of the peptide sequence.
| Component | Chemical Formula | Monoisotopic Mass (Da) | Average Mass ( g/mol ) | Functional Purpose & Causality |
| Cbz Group | C8H7O2 | 135.0446 | 135.14 | N-terminal protection; drastically increases lipophilicity to aid passive diffusion across the BBB. |
| DL-Alanine | C3H5NO | 71.0371 | 71.08 | Steric spacer; racemic mixture generates structural diversity for SAR screening. |
| DL-Proline | C5H7NO | 97.0528 | 97.12 | Conformational constraint; induces the Type-II beta-turn required for receptor binding [[1]](). |
| DL-Leucine | C6H11NO | 113.0841 | 113.16 | Provides a hydrophobic core to interact with the binding pocket of the D2 receptor. |
| Glycine | C2H3NO | 57.0215 | 57.05 | Achiral flexible linker; facilitates proper orientation of the C-terminal amide. |
| Amide (-NH2) | H2N | 16.0187 | 16.02 | C-terminal amidation; prevents rapid degradation by endogenous carboxypeptidases 3. |
| Total | C24H35N5O6 | 489.2588 | 489.57 | Intact Prodrug Molecule |
Experimental Methodology: Synthesis & Cleavage
To guarantee a self-validating synthetic system, Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the industry standard. The protocol below outlines the exact causal relationships behind the reagent choices.
Protocol 1: Step-by-Step SPPS Workflow
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Resin Selection & Swelling: Swell 0.1 mmol of Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes.
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Causality: Rink Amide resin is strictly required because acid-mediated cleavage from this specific linker directly yields the C-terminal amide (-NH2) found in the native MIF-1 structure 4.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
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Iterative Amino Acid Coupling:
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For each residue (Gly, DL-Leu, DL-Pro, DL-Ala), prepare a solution of 4 eq Fmoc-amino acid, 4 eq HBTU, and 8 eq DIPEA in DMF. Agitate for 45 minutes.
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Causality: HBTU acts as the potent coupling reagent, while DIPEA provides the basic environment necessary to deprotonate the carboxylic acid, forming a reactive ester that drives peptide bond formation.
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N-Terminal Capping: Following the final Fmoc removal from DL-Ala, react the free amine with 4 eq of Benzyl chloroformate (Cbz-Cl) and 8 eq DIPEA in Dichloromethane (DCM) for 1 hour.
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Global Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours.
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Causality: Trifluoroacetic acid (TFA) severs the peptide from the resin. Triisopropylsilane (TIS) is critical here; it acts as a nucleophilic scavenger to neutralize reactive carbocations that would otherwise permanently modify the peptide backbone. The Cbz group is highly stable to TFA and remains intact.
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Fig 1. Solid-Phase Peptide Synthesis (SPPS) workflow for Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2.
Analytical Characterization Protocol (LC-MS)
Because the synthesis yields 8 diastereomers, standard reverse-phase HPLC will produce a complex chromatogram. A self-validating analytical protocol requires high-resolution mass spectrometry to confirm the intact mass across all separated peaks.
Protocol 2: LC-MS Validation
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Column Selection: Utilize a Chiral stationary phase column (e.g., Chiralcel OD-RH) to resolve the diastereomeric multiplet.
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Mobile Phase: Solvent A (0.1% Formic Acid in H2O) and Solvent B (0.1% Formic Acid in Acetonitrile).
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Causality: Formic acid provides the protons ( H+ ) necessary to ensure the basic sites on the peptide are fully ionized in the ESI source, maximizing the signal for the [M+H]+ precursor ion.
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Detection: Electrospray Ionization (ESI-MS) in positive ion mode.
Table 2: Expected LC-MS Analytical Parameters
| Parameter | Specification | Analytical Rationale |
| Ionization Mode | ESI Positive (+) | Basic amide linkages readily accept protons in acidic mobile phases. |
| Target [M+H]+ | 490.26 m/z | Primary validation of the intact Cbz-tetrapeptide monoisotopic mass. |
| Target [M+Na]+ | 512.24 m/z | Common sodium adduct formed during ESI of peptides. |
| Chromatographic Profile | Up to 8 distinct peaks | Confirms the successful combinatorial synthesis of all DL-amino acid variations. |
Pharmacological Significance & Signaling Pathway
The core sequence of this molecule (Pro-Leu-Gly-NH2) is MIF-1, an endogenous peptide that exhibits profound Central Nervous System (CNS) activity, including anti-Parkinsonian and antidepressant effects 3. MIF-1 functions primarily as a positive allosteric modulator (PAM) of the dopamine D2 receptor while antagonizing opioid receptor activation [[2]]().
The addition of the Cbz-Ala extension transforms the molecule into a lipophilic prodrug. In vivo, endogenous aminopeptidases are hypothesized to cleave the Cbz-Ala unit, slowly releasing the active MIF-1 pharmacophore. This controlled enzymatic release mechanism extends the half-life of the peptide, amplifying its therapeutic window.
Fig 2. Putative prodrug cleavage and dopamine D2 receptor modulation by the MIF-1 core.
References
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Melanocyte-inhibiting factor - Wikipedia. wikipedia.org. 1
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Melanocyte stimulating hormone release inhibiting factor - Amerigo Scientific. amerigoscientific.com. 4
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Brain Activation by Peptide Pro-Leu-Gly-NH2 (MIF-1) - PMC - NIH. nih.gov. 3
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MIF-1 (Pro-Leu-Gly-NH2) | Dopamine Receptor Modulator | MedChemExpress. medchemexpress.com. 2
